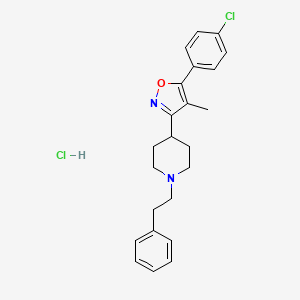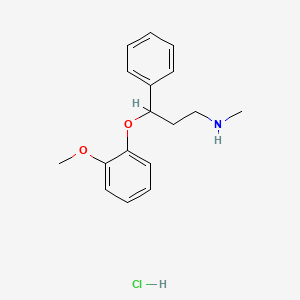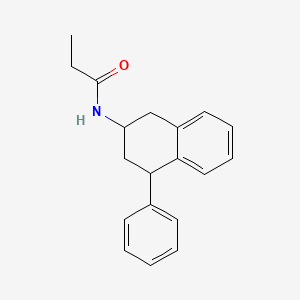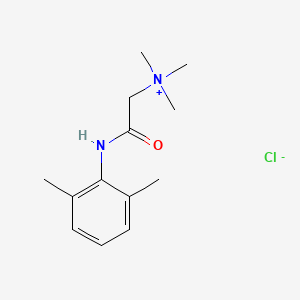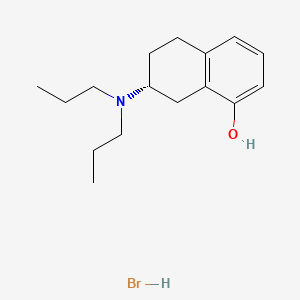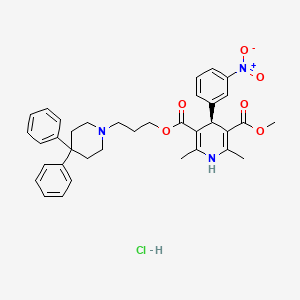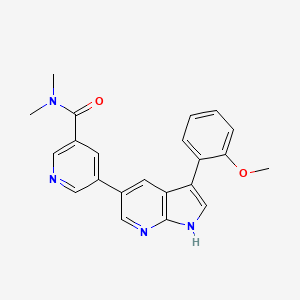
聚吡咯 (PPY A)
概述
描述
聚吡咯是一种通过吡咯的氧化聚合获得的有机聚合物。它是一种固体,化学式为 H(C₄H₂NH)ₙH。 聚吡咯是一种本征导电聚合物,在电子学、光学、生物学和医学等各个领域得到广泛应用 。 由于其制备简单、无毒、稳定性好、机械性能优异且导电性高,聚吡咯引起了广泛关注 .
科学研究应用
Polypyrrole has a wide range of scientific research applications due to its unique properties:
Chemistry: Used in the development of conductive polymers and nanocomposites.
Biology: Utilized in biosensing and drug delivery systems.
Medicine: Employed in biomedical applications such as tissue engineering and medical devices.
Industry: Applied in energy storage devices, sensors, electromagnetic interference shielding, and corrosion-resistant coatings
作用机制
聚吡咯通过其导电性质发挥作用,其导电性质是其共轭聚合物结构的结果。 聚合物基质可以用作蛋白质的容器,使其可用于药物递送 。 涉及的分子靶标和途径包括聚合物与生物分子的相互作用以及促进电子转移过程 .
准备方法
合成路线和反应条件: 聚吡咯可以通过不同的方法合成,最常见的是电化学合成和化学氧化 .
电化学合成: 该方法包括在电解质存在下,在电极表面进行吡咯的聚合。
化学氧化: 该方法包括使用氧化剂(如三氯化铁 (FeCl₃))对吡咯进行氧化聚合。该过程通过形成π-自由基阳离子C₄H₄NH⁺而发生,该阳离子攻击未氧化吡咯分子的C-2碳原子,生成二聚体阳离子[(C₄H₄NH)₂]²⁺。
工业生产方法: 聚吡咯的工业生产通常采用化学氧化法,因为该方法简单易行,可扩展性强。 使用表面活性剂和控制聚合温度有助于控制聚吡咯纳米粒子的尺寸和形貌 .
化学反应分析
聚吡咯会发生各种类型的化学反应,包括:
常用试剂和条件:
氧化剂: 三氯化铁 (FeCl₃)、过硫酸铵 (APS).
还原剂: 硼氢化钠 (NaBH₄)、肼 (N₂H₄)。
取代试剂: 在受控条件下,可以使用适当的试剂引入各种官能团。
主要产物:
氧化: 导电聚吡咯。
还原: 具有改变的电学性质的还原聚吡咯。
取代: 具有特定性质的官能化聚吡咯,用于目标应用。
4. 科研应用
由于其独特的性质,聚吡咯具有广泛的科研应用:
化学: 用于开发导电聚合物和纳米复合材料.
生物学: 用于生物传感和药物递送系统.
医学: 用于生物医学应用,例如组织工程和医疗器械.
相似化合物的比较
聚吡咯通常与其他导电聚合物(如聚苯胺、聚噻吩和聚乙炔)进行比较 .
聚苯胺: 与聚吡咯类似,聚苯胺是一种具有良好稳定性和导电性的导电聚合物。
聚噻吩: 聚噻吩的导电性高于聚吡咯,但在空气中稳定性较差.
聚吡咯因其良好的导电性、稳定性和易于合成而脱颖而出,使其成为各种应用的多功能材料。
属性
IUPAC Name |
5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-26(2)22(27)16-8-14(10-23-11-16)15-9-18-19(13-25-21(18)24-12-15)17-6-4-5-7-20(17)28-3/h4-13H,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQRHHQPEMOLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1)C2=CC3=C(NC=C3C4=CC=CC=C4OC)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






